molecular formula C7H10O3 B6160805 methyl 5-hydroxycyclopent-1-ene-1-carboxylate CAS No. 328239-96-9

methyl 5-hydroxycyclopent-1-ene-1-carboxylate

Katalognummer: B6160805
CAS-Nummer: 328239-96-9
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: HGGXZPWLTPCQGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate is a chemical compound with the molecular formula C7H10O3. It is a derivative of cyclopentene, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxycyclopent-1-ene-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder reaction followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form cyclopentanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxocyclopent-1-ene-1-carboxylate or 5-carboxycyclopent-1-ene-1-carboxylate.

    Reduction: Formation of methyl 5-hydroxycyclopentanol.

    Substitution: Formation of methyl 5-chlorocyclopent-1-ene-1-carboxylate or similar derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 5-hydroxycyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-hydroxycyclopent-2-ene-1-carboxylate
  • Methyl 5-hydroxycyclopentane-1-carboxylate
  • Methyl 5-hydroxycyclohex-1-ene-1-carboxylate

Uniqueness

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-hydroxycyclopent-1-ene-1-carboxylate involves the conversion of a cyclopentene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydroxide to form methyl 5-cyclopenten-1-yl-2-methylacrylate.", "Step 2: The resulting product is then treated with hydrochloric acid to form methyl 5-cyclopenten-1-yl-2-methylacrylate hydrochloride.", "Step 3: The hydrochloride salt is then treated with sodium bicarbonate to form the free base of methyl 5-cyclopenten-1-yl-2-methylacrylate.", "Step 4: The free base is then reacted with methanol in the presence of a catalyst to form methyl 5-hydroxycyclopent-1-ene-1-carboxylate." ] }

CAS-Nummer

328239-96-9

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

methyl 5-hydroxycyclopentene-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h3,6,8H,2,4H2,1H3

InChI-Schlüssel

HGGXZPWLTPCQGR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CCCC1O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.